

An In-depth Technical Guide to VEGFR-2 Inhibition

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Compound of Interest

Compound Name: Vegfr-2-IN-28

Cat. No.: B12419792

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Disclaimer: Information regarding a specific molecule designated "**Vegfr-2-IN-28**" is not available in publicly accessible scientific literature or chemical databases. The following guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), its role as a therapeutic target, and the properties of known inhibitors, which may serve as a valuable resource for researchers and drug development professionals interested in this area.

Introduction to VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.^{[1][2]} This process is crucial for embryonic development, wound healing, and tissue regeneration.^[3] However, in pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to promote abnormal blood vessel growth, which is essential for tumor progression and metastasis.^{[2][3]}

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.^{[2][4]} The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.^{[2][4]} This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.^{[5][6][7]}

Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.[\[3\]](#)[\[8\]](#)

Properties of Exemplary VEGFR-2 Inhibitors

While information on "**Vegfr-2-IN-28**" is unavailable, numerous small molecule inhibitors targeting VEGFR-2 have been developed. To illustrate the type of data relevant to researchers, the properties of two example inhibitors, VEGFR-2-IN-30 and VEGFR-2-IN-35, are summarized below.

Property	VEGFR-2-IN-30	VEGFR-2-IN-35
Molecular Formula	C28H23ClN6O4S2	Not Available
Molecular Weight	607.10 g/mol	Not Available
IC50 (VEGFR-2)	66 nM	37 nM
Other Kinase Targets (IC50)	PDGFR (180 nM), EGFR (98 nM), FGFR1 (82 nM)	Not Available
Cellular Activity	Inhibits UO-31 cell growth (35% at 10 μ M), Inhibits HUVEC migration (58.52% at 10 μ g/mL), Induces S-phase cell cycle arrest and apoptosis in UO-31 cells. [9]	Inhibits MCF-7 (IC50 = 10.56 μ M) and HCT 116 (IC50 = 7.07 μ M) cancer cells. [10]
SMILES String	<chem>O=C(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5)C6=CC=CC=C6</chem>	Not Available
CAS Number	Not Available	2634356-52-6

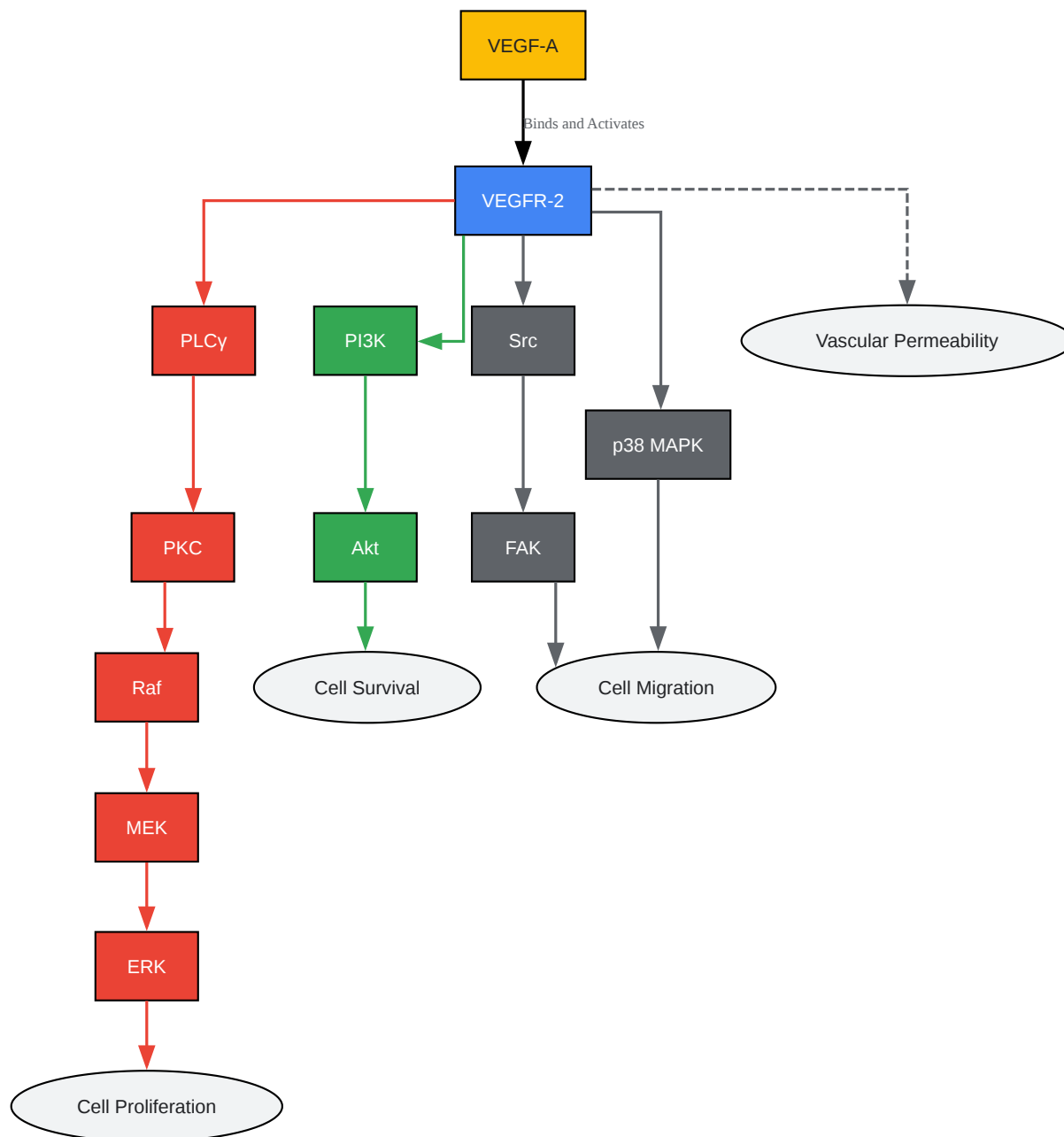
The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and becomes activated through trans-autophosphorylation of key tyrosine residues in its cytoplasmic domain.[\[1\]](#)[\[4\]](#) This

phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.

Key signaling cascades initiated by VEGFR-2 activation include:

- **PLCy-PKC-MAPK Pathway:** This pathway is crucial for endothelial cell proliferation. Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCy), which in turn activates Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in cell proliferation.[\[2\]](#)[\[4\]](#)
- **PI3K-Akt Pathway:** This pathway is central to endothelial cell survival. The activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt promotes cell survival by inhibiting apoptotic signals.[\[1\]](#)[\[4\]](#)
- **Src Family Kinases and Focal Adhesion Signaling:** VEGFR-2 activation leads to the stimulation of Src family kinases, which play a role in cell migration and the formation of focal adhesions.[\[7\]](#)
- **p38 MAPK Pathway:** This pathway is involved in regulating actin cytoskeleton reorganization, which is essential for endothelial cell migration.[\[5\]](#)[\[7\]](#)



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Caption: VEGFR-2 Signaling Pathways.

Experimental Protocols for Characterizing VEGFR-2 Inhibitors

The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and anti-angiogenic effects.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2 kinase.

Methodology:

- Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
- The test compound is added at various concentrations.
- The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (^{32}P -ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
- The concentration of the inhibitor that reduces the kinase activity by 50% (IC_{50}) is calculated by fitting the dose-response data to a suitable model.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.

Methodology:

- Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach.

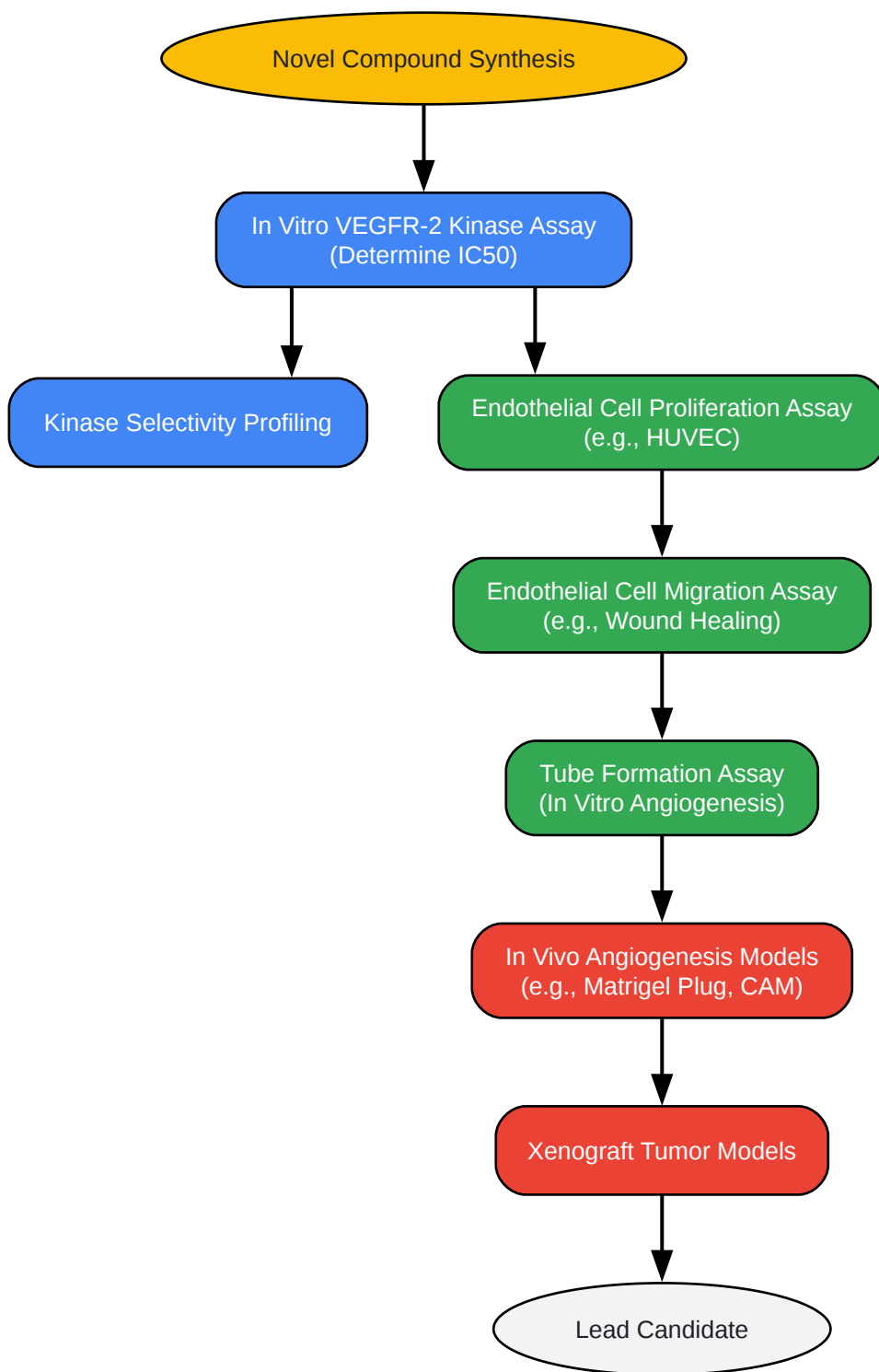
- The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF-A.
- After a suitable incubation period (e.g., 48-72 hours), cell proliferation is measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).
- The concentration of the inhibitor that reduces cell proliferation by 50% (GI50) is determined.

Endothelial Cell Migration Assay

Objective: To evaluate the effect of the inhibitor on endothelial cell migration, a key step in angiogenesis.

Methodology (Wound Healing/Scratch Assay):

- HUVECs are grown to confluence in a multi-well plate.
- A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
- The cells are washed to remove detached cells and then incubated with media containing various concentrations of the test compound and VEGF-A.
- The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, and 24 hours).
- The extent of cell migration is quantified by measuring the change in the wound area over time.



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